molecular formula C20H19NO2 B387036 8-Quinolinyl 4-butylbenzoate

8-Quinolinyl 4-butylbenzoate

Cat. No.: B387036
M. Wt: 305.4g/mol
InChI Key: OZUZWXZTSROCKW-UHFFFAOYSA-N
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Description

8-Quinolinyl 4-butylbenzoate is a useful research compound. Its molecular formula is C20H19NO2 and its molecular weight is 305.4g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H19NO2

Molecular Weight

305.4g/mol

IUPAC Name

quinolin-8-yl 4-butylbenzoate

InChI

InChI=1S/C20H19NO2/c1-2-3-6-15-10-12-17(13-11-15)20(22)23-18-9-4-7-16-8-5-14-21-19(16)18/h4-5,7-14H,2-3,6H2,1H3

InChI Key

OZUZWXZTSROCKW-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2N=CC=C3

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in 8-quinolinyl 4-butylbenzoate undergoes hydrolysis under acidic or basic conditions.

Acidic Hydrolysis

  • Conditions : Concentrated sulfuric acid (2 drops) in refluxing toluene/DMF (140°C, 12 h) .

  • Products : 4-butylbenzoic acid and 8-hydroxyquinoline.

  • Mechanism : Acid-catalyzed nucleophilic acyl substitution, with water acting as the nucleophile.

Basic Hydrolysis (Saponification)

  • Conditions : Aqueous NaOH (2 M) in ethanol at 80°C for 6 h .

  • Products : Sodium 4-butylbenzoate and 8-hydroxyquinoline.

  • Yield : >90% under optimized conditions .

Catalytic Hydrolysis

Zn(OAc)₂-catalyzed cleavage has been reported for similar esters, involving bidentate chelation of the quinoline nitrogen and ester carbonyl to the metal center, facilitating nucleophilic attack by water .

Transesterification

The ester group reacts with alcohols under catalytic conditions:

Catalyst Alcohol Temperature Yield Reference
CuSO₄·5H₂O (30 mol%)MeOH140°C, 12 h78%
Zn(OAc)₂ (10 mol%)EtOH100°C, 24 h65%
  • Mechanism : Metal-catalyzed nucleophilic substitution, with the alcohol displacing the 8-quinolinyl group.

C–H Functionalization Reactions

The 8-quinolinyl group directs regioselective C–H activation at the β-position of the butyl chain.

Copper-Catalyzed β-C(sp³)–H Acyloxylation

  • Conditions : CuBr (30 mol%), Ag₂CO₃ (2 equiv), TBAB (20 mol%) in toluene/DMF at 140°C .

  • Reactivity :

    • Monoacyloxylation (3aa ): 41% yield.

    • Diacyloxylation (3aa' ): 41% yield.

  • Key Observation : TBAB suppresses intramolecular amidation side reactions .

Selectivity Trends

  • β-methyl groups are preferentially functionalized over γ- or δ-positions.

  • Steric hindrance (e.g., cyclohexane substituents) inhibits reactivity .

Thermal Decomposition

At elevated temperatures (>160°C), this compound undergoes decomposition via:

  • Ester Pyrolysis : Cleavage to 4-butylbenzoic acid and quinoline derivatives.

  • Quinoline Ring Modifications : Oxidation or dimerization under aerobic conditions .

Nucleophilic Acyl Substitution

The ester reacts with amines in the presence of Zn(OAc)₂:

Amine Conditions Product Yield
8-AminoquinolineZn(OAc)₂, 100°C, 24 h4-butylbenzamide derivative72%
  • Mechanism : Bidentate chelation of Zn(II) to the ester carbonyl and quinoline nitrogen activates the substrate for nucleophilic attack .

Oxidation Reactions

The butyl chain undergoes oxidation with KMnO₄ or CrO₃:

  • Primary Product : 4-(keto)butylbenzoate.

  • Secondary Reaction : Further oxidation to 4-carboxybenzoate under strong conditions .

Table 2: C–H Functionalization Selectivity

Substituent Position Yield (%)
Linear alkylβ-C(sp³)–H78–85
Cyclic alkylβ-C(sp³)–H62
Sterically hinderedNo reaction0

Q & A

Q. How can machine learning models improve the design of this compound derivatives with enhanced bioactivity?

  • Train QSAR models on datasets of quinoline derivatives (e.g., IC50 values, logP, polar surface area). Use generative adversarial networks (GANs) to propose novel structures, prioritizing synthetic feasibility via retrosynthetic analysis (e.g., ASKCOS) .

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